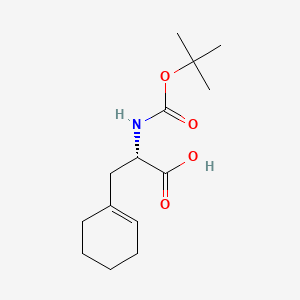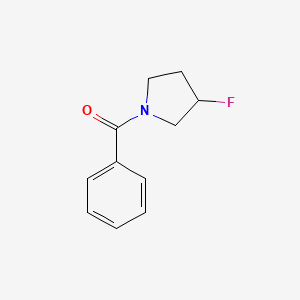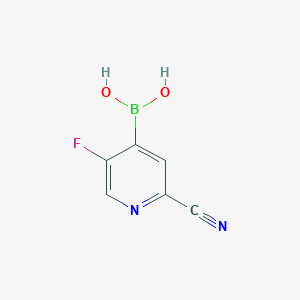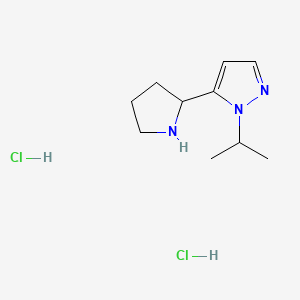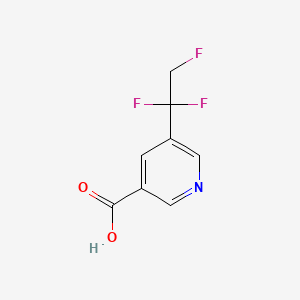![molecular formula C7H14NNaO4S B13462414 Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate is a chemical compound with the molecular formula C7H14NNaO4S and a molecular weight of 231.2451 . This compound is notable for its use in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butyloxycarbonyl (Boc) group .
Vorbereitungsmethoden
The synthesis of Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and pH to ensure high yield and purity.
Analyse Chemischer Reaktionen
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions are sulfonates, sulfides, and sulfonamides .
Wissenschaftliche Forschungsanwendungen
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate involves the protection of amine groups through the formation of a carbamate. The tert-butyloxycarbonyl (Boc) group is added to the amine, forming a stable carbamate that can be selectively cleaved under acidic conditions . This protection allows for selective reactions on other functional groups without interference from the amine .
Vergleich Mit ähnlichen Verbindungen
Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate is unique due to its combination of the Boc protecting group and the sulfinate moiety. Similar compounds include:
Sodium sulfinates (RSO2Na): These compounds are versatile building blocks for the synthesis of organosulfur compounds.
Boc-protected amines: These compounds are widely used in organic synthesis for the protection of amine groups.
The uniqueness of this compound lies in its dual functionality, allowing for both protection of amines and participation in sulfonylation reactions .
Eigenschaften
Molekularformel |
C7H14NNaO4S |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfinate |
InChI |
InChI=1S/C7H15NO4S.Na/c1-7(2,3)12-6(9)8-4-5-13(10)11;/h4-5H2,1-3H3,(H,8,9)(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KFYBYWPXECMOPD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCS(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
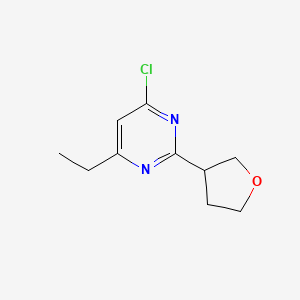
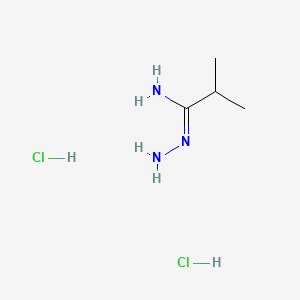
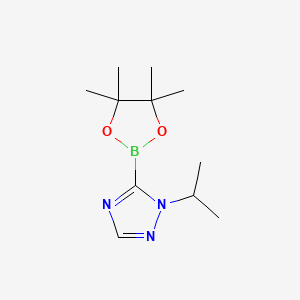
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)

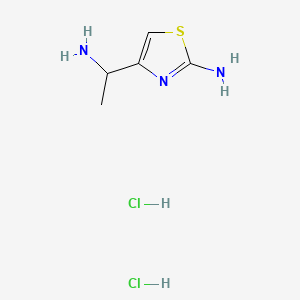
![3-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13462381.png)
